molecular formula C16H12BrN3S B1258263 3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione

3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione

Cat. No. B1258263
M. Wt: 358.3 g/mol
InChI Key: POPWRJLTVYJUGG-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione is a member of 1,3-dihydroimidazole-2-thiones.

Scientific Research Applications

Antimicrobial Activities

Compounds related to 3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione have been synthesized and tested for antimicrobial activities. Studies have shown that some derivatives exhibit promising antimicrobial properties. For example, 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole and similar derivatives have been screened for antimicrobial activities against Candida albicans, indicating potential applications in treating microbial infections (Narwal et al., 2012).

Antituberculosis Activity

Certain compounds derived from the 3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione structure have been evaluated for their antituberculosis activity against Mycobacterium tuberculosis. Preliminary results from these studies have indicated the potential of these compounds in antituberculosis treatments (Güzeldemirci & Küçükbasmacı, 2010).

Antidepressant Activity

Research on derivatives of 3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione has also explored their potential antidepressant activities. For instance, 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives have shown promising antidepressant effects in various animal models, suggesting potential applications in mental health treatments (Khaliullin et al., 2017).

Anti-inflammatory Activity

Certain imidazo[2,1-b]benzothiazoles, which are structurally related to 3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione, have been synthesized and tested for anti-inflammatory activities. These compounds have shown varying degrees of efficacy in reducing inflammation, indicating potential therapeutic applications in inflammatory diseases (El-Shorbagi et al., 1989).

Corrosion Inhibition

Arylamino substituted mercaptoimidazole derivatives have been investigated as corrosion inhibitors for carbon steel in acidic media. This research suggests that compounds related to 3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione could be effective in protecting metals from corrosion, which is valuable in various industrial applications (Duran et al., 2021).

properties

Product Name

3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione

Molecular Formula

C16H12BrN3S

Molecular Weight

358.3 g/mol

IUPAC Name

3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C16H12BrN3S/c17-14-9-5-4-8-13(14)10-18-20-11-15(19-16(20)21)12-6-2-1-3-7-12/h1-11H,(H,19,21)/b18-10+

InChI Key

POPWRJLTVYJUGG-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CN(C(=S)N2)/N=C/C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=S)N2)N=CC3=CC=CC=C3Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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